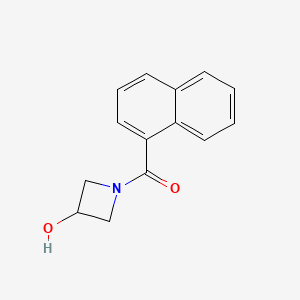

1-(Naphthalene-1-carbonyl)azetidin-3-ol

Description

Propriétés

Numéro CAS |

1479186-38-3 |

|---|---|

Formule moléculaire |

C14H13NO2 |

Poids moléculaire |

227.26 g/mol |

Nom IUPAC |

(3-hydroxyazetidin-1-yl)-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C14H13NO2/c16-11-8-15(9-11)14(17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,16H,8-9H2 |

Clé InChI |

HTGSJLLRLOMJSJ-UHFFFAOYSA-N |

SMILES |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)O |

SMILES canonique |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

The compound 1-(Naphthalene-1-carbonyl)azetidin-3-ol has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its azetidine ring and a naphthalene carbonyl group. The presence of the hydroxyl group at the 3-position of the azetidine ring contributes to its reactivity and potential interactions with biological macromolecules.

Molecular Formula

- Molecular Formula : C12H11NO2

- Molecular Weight : 201.23 g/mol

Medicinal Chemistry

This compound has been explored as a potential pharmacophore in drug design, particularly for targeting various diseases. Its unique structure allows researchers to investigate its efficacy against multiple biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for antibiotic development. It has shown effectiveness against resistant bacterial strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Properties

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induces apoptosis via tubulin disruption |

| A549 | 15.2 | G2/M phase arrest |

| HCT116 | 12.8 | Inhibition of cell proliferation |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, showing promise in modulating inflammatory pathways through enzyme inhibition and receptor interactions.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells, revealing significant cytotoxicity and induction of apoptosis through caspase pathway activation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for antibiotic development against resistant strains.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Bulk and Rigidity: The naphthalene-1-carbonyl group in the main compound introduces significant bulk and aromatic rigidity compared to the flexible benzhydryl (C₁₆H₁₇NO) or smaller bromobenzyl (C₁₀H₁₂BrNO) groups. This likely reduces solubility in polar solvents but enhances π-π stacking interactions in biological systems .

- The nitro group in the pyridinyl analog (C₈H₁₀N₃O₃) adds strong electron-withdrawing character, altering reactivity .

Physicochemical Properties

- Lipophilicity : Naphthalene-1-carbonyl derivatives are expected to exhibit higher lipophilicity (logP) than pyridinyl or bromophenyl analogs due to the extended aromatic system. This property may enhance membrane permeability in drug design .

- Hydrogen Bonding: The hydroxyl group in azetidin-3-ol enables hydrogen bonding, improving water solubility relative to non-hydroxylated analogs. However, bulky substituents like naphthalene counteract this, likely resulting in lower aqueous solubility compared to smaller derivatives (e.g., 1-(6-nitro-pyridin-3-yl)azetidin-3-ol) .

Méthodes De Préparation

Preparation of the Aminoalcohol Intermediate

- The aminoalcohol intermediate can be synthesized by reacting an appropriate amine derivative (e.g., naphthylamine or its protected form) with an epoxide or epoxy halide such as epichlorohydrin.

- For example, benzylamine reacts with epichlorohydrin in an organic solvent like cyclohexane at 10–50°C over 12–36 hours to form N-benzyl-3-amino-1-chloropropan-2-ol, an aminoalcohol intermediate. By analogy, naphthalene-1-amine derivatives can be used similarly to obtain the corresponding aminoalcohols.

Cyclization to Azetidin-3-ol Ring

- The aminoalcohol intermediate undergoes cyclization to form the azetidin-3-ol ring.

- This cyclization is typically carried out in an aqueous medium containing at least 25% water by volume, or alternatively in triethylamine as the solvent under reflux conditions (50–150°C).

- The aqueous medium can be water alone or a mixture with organic solvents like toluene or alcohols. The reaction is refluxed for 12–36 hours to promote ring closure.

- Triethylamine as a solvent has been found to uniquely promote higher yields of cyclization by scavenging hydrogen halide by-products and precipitating unwanted polymeric by-products.

Introduction of the Naphthalene-1-carbonyl Group

- The naphthalene-1-carbonyl group can be introduced by acylation of the azetidin-3-ol nitrogen.

- This involves reacting the free azetidin-3-ol with naphthalene-1-carbonyl chloride or an equivalent activated naphthalene-1-carboxylic acid derivative under basic conditions.

- The reaction typically proceeds in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the released acid.

- The acylation step is conducted at low temperature (0–25°C) to avoid side reactions and ensure selective substitution on the nitrogen.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product/Outcome | Notes |

|---|---|---|---|

| 1 | Naphthylamine derivative + Epichlorohydrin, cyclohexane, 10–50°C, 12–36 h | Naphthyl-substituted aminoalcohol intermediate | Formation of aminoalcohol precursor |

| 2 | Aminoalcohol intermediate + H2O or triethylamine, reflux 50–150°C, 12–36 h | 1-(Naphthalene-1-carbonyl)azetidin-3-ol (unsubstituted on N) | Cyclization to azetidin-3-ol ring |

| 3 | Azetidin-3-ol + Naphthalene-1-carbonyl chloride + base, DCM, 0–25°C | This compound | Acylation on nitrogen to install naphthalene carbonyl group |

Key Research Findings and Optimization

- Solvent Effects: Cyclization in aqueous media versus organic solvents is critical. Organic solvents like methanol or acetonitrile fail to promote cyclization effectively, whereas aqueous or triethylamine media enhance yields significantly.

- Temperature: Elevated temperatures (reflux conditions) facilitate cyclization, with reflux in triethylamine (~89°C) being particularly effective.

- Phase Transfer Catalysts: The addition of tetraalkylammonium iodides (e.g., tetrabutylammonium iodide) can accelerate cyclization by facilitating halide ion transfer.

- Purification: Post-reaction purification often involves aqueous extraction, drying over magnesium sulfate, filtration, and recrystallization from solvents like toluene or hexane to obtain pure azetidin-3-ol derivatives.

- Yield Considerations: Yields vary depending on conditions but can reach up to ~66% for cyclization steps and ~55% for acylation steps in analogous systems.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Aminoalcohol formation | Cyclohexane, 10–50°C, 12–36 h | Efficient formation of aminoalcohol |

| Cyclization solvent | Water ≥25% or triethylamine | Essential for ring closure |

| Cyclization temperature | 50–150°C (reflux) | Promotes cyclization |

| Phase transfer catalyst | Tetrabutylammonium iodide (0.1–1.6 mol%) | Accelerates cyclization |

| Acylation reagent | Naphthalene-1-carbonyl chloride | Introduces naphthalene carbonyl group |

| Acylation solvent | Dichloromethane or THF | Solubilizes reactants |

| Base for acylation | Triethylamine or pyridine | Neutralizes HCl by-product |

| Purification | Recrystallization from toluene/hexane | Yields pure azetidin-3-ol derivative |

Q & A

Basic: What are the optimal synthetic routes for 1-(Naphthalene-1-carbonyl)azetidin-3-ol, and how can stereochemical purity be ensured?

Methodological Answer:

Synthesis typically involves coupling naphthalene-1-carbonyl chloride with azetidin-3-ol derivatives under anhydrous conditions. Key steps include:

- Activation of the carbonyl group : Use of coupling agents like HATU or DCC in solvents such as DCM or THF .

- Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., palladium nanoparticles) can minimize racemization during acylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate enantiopure forms. Validate purity via HPLC with chiral columns and compare retention times to standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.